3-Chloro-5-(piperidin-4-ylmethyl)pyridine
Description
Significance of Pyridine (B92270) and Piperidine (B6355638) Heterocycles in Contemporary Chemical Research
Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a wide array of pharmaceuticals and natural products. nih.gov Its aromatic nature, coupled with the electron-withdrawing effect of the nitrogen atom, influences its reactivity and allows for diverse functionalization. The nitrogen atom can also act as a hydrogen bond acceptor, a crucial interaction in molecular recognition at biological targets. nih.gov A review of FDA-approved drugs reveals a significant prevalence of the pyridine scaffold in various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. rsc.org
Similarly, the piperidine ring, a saturated six-membered heterocycle with one nitrogen atom, is a cornerstone in drug design. nih.govmdpi.com Its conformational flexibility allows it to present substituents in well-defined three-dimensional orientations, which is critical for optimizing binding to biological receptors. The basic nitrogen atom of the piperidine ring is often involved in key salt-bridge interactions within protein binding sites. Piperidine derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antiviral, and neuroprotective effects. nih.govmdpi.com
Overview of the 3-Chloro-5-(piperidin-4-ylmethyl)pyridine Scaffold as a Synthetic Target and Intermediate
This compound is a bifunctional molecule that incorporates both the 3-chloropyridine (B48278) and the 4-methylpiperidine (B120128) moieties. This unique combination of a substituted aromatic heterocycle and a saturated aliphatic heterocycle makes it a valuable building block in organic synthesis. Its commercial availability from various chemical suppliers underscores its utility as a readily accessible starting material for the construction of more complex molecular architectures.
The presence of a chlorine atom on the pyridine ring provides a handle for further chemical modifications through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. nih.gov The secondary amine of the piperidine ring is also a key reactive site, allowing for N-alkylation, N-acylation, and other derivatizations. The methylene (B1212753) bridge connecting the two heterocyclic systems provides a degree of conformational flexibility. This compound is specifically noted as an intermediate in the synthesis of certain patented compounds, highlighting its role in the development of novel chemical entities.
Rationale for In-Depth Academic Investigation into the Chemical Compound’s Synthesis, Structure, Reactivity, and Applications as a Scaffold
The academic and industrial interest in this compound stems from several key factors. Firstly, the established biological importance of its constituent pyridine and piperidine rings provides a strong impetus for its use in drug discovery programs. The combination of these two privileged scaffolds in a single molecule offers the potential for novel pharmacological profiles.
Secondly, the compound's structure presents interesting challenges and opportunities for synthetic chemists. Developing efficient and stereoselective synthetic routes to this and related compounds is an area of active research. Understanding the interplay of the electronic and steric effects of the chloro and piperidinylmethyl substituents on the reactivity of the pyridine ring is of fundamental academic interest.
Finally, the application of this compound as a scaffold for the generation of chemical libraries for high-throughput screening is a significant driver for its investigation. By systematically modifying the pyridine and piperidine moieties, a diverse range of analogues can be synthesized and evaluated for their biological activity. This approach is central to modern drug discovery efforts aimed at identifying new therapeutic agents.
Interactive Data Tables
Structure
3D Structure
Properties
Molecular Formula |
C11H15ClN2 |
|---|---|
Molecular Weight |
210.70 g/mol |
IUPAC Name |
3-chloro-5-(piperidin-4-ylmethyl)pyridine |
InChI |
InChI=1S/C11H15ClN2/c12-11-6-10(7-14-8-11)5-9-1-3-13-4-2-9/h6-9,13H,1-5H2 |
InChI Key |
OUAQTSJETZPPQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC2=CC(=CN=C2)Cl |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of 1D and 2D NMR data, a complete picture of the proton and carbon framework of 3-Chloro-5-(piperidin-4-ylmethyl)pyridine can be assembled.
While specific experimental NMR data for this compound is not widely published, the expected chemical shifts and coupling constants can be reliably predicted by examining structurally similar fragments, such as 3-chloro-5-methylpyridine (B97143) and 4-benzylpiperidine. nih.govrsc.org
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals for the pyridine (B92270) and piperidine (B6355638) moieties. The protons on the pyridine ring are expected to appear in the aromatic region (typically δ 7.0-8.5 ppm). The protons at positions 2, 4, and 6 of the 3-chloropyridine (B48278) ring will exhibit characteristic splitting patterns (doublets or singlets) due to spin-spin coupling. The methylene (B1212753) bridge protons (CH₂) connecting the two rings would likely appear as a doublet, coupled to the adjacent methine proton on the piperidine ring. The piperidine ring protons would be found in the aliphatic region (typically δ 1.0-3.5 ppm), with complex splitting patterns due to axial and equatorial dispositions and their respective couplings.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. The pyridine ring carbons are expected to resonate in the downfield region (δ 120-150 ppm), with the carbon atom attached to the chlorine atom showing a characteristic chemical shift. The carbons of the piperidine ring and the methylene bridge will appear in the upfield aliphatic region (δ 20-60 ppm).
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine C2-H | 8.2 - 8.4 | 148 - 150 |
| Pyridine C4-H | 7.5 - 7.7 | 137 - 139 |
| Pyridine C6-H | 8.3 - 8.5 | 149 - 151 |
| Methylene C-H₂ | 2.5 - 2.7 | 35 - 40 |
| Piperidine C4-H | 1.5 - 1.7 | 30 - 35 |
| Piperidine C2/C6-H (axial) | 1.2 - 1.4 | 45 - 50 |
| Piperidine C2/C6-H (equatorial) | 2.9 - 3.1 | 45 - 50 |
| Piperidine C3/C5-H (axial) | 1.1 - 1.3 | 25 - 30 |
| Piperidine C3/C5-H (equatorial) | 1.6 - 1.8 | 25 - 30 |
| Piperidine N-H | 1.8 - 2.2 | - |
Note: These are predicted values based on analogous compounds and may vary from experimental data.
Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. sdsu.eduepfl.ch
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. youtube.com For instance, correlations would be observed between the methylene bridge protons and the piperidine C4-H, as well as among the interconnected protons of the piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's attached protons. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. sdsu.edu It is particularly useful for identifying quaternary carbons and confirming the linkage between the pyridine and piperidine moieties through the methylene bridge.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. slideshare.net Correlations in a NOESY spectrum would help to determine the relative stereochemistry and preferred conformation of the piperidine ring and its substituent.
The piperidine ring is known to exist in a chair conformation, which can undergo ring inversion. Dynamic NMR (DNMR) studies, involving variable temperature experiments, can provide insights into the energetics of this process. The presence of the bulky 3-chloro-5-pyridinylmethyl substituent at the C4 position is expected to have a strong preference for the equatorial position to minimize steric strain. DNMR studies could be used to determine the energy barrier for the chair-chair interconversion, which is expected to be higher than that of unsubstituted piperidine due to the steric hindrance of the substituent in the axial position during the transition state.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
HRMS is an essential tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide a high-accuracy mass measurement of the molecular ion, confirming its chemical formula.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve:
Alpha-cleavage: Cleavage of the bond between the piperidine ring and the methylene bridge, leading to the formation of a stable piperidinyl cation or a pyridinylmethyl radical.
Cleavage of the piperidine ring: Fragmentation of the piperidine ring itself, leading to smaller, charged fragments.
Loss of HCl: Elimination of a molecule of hydrogen chloride from the pyridine ring.
Interactive Data Table: Predicted HRMS Fragmentation
| Fragment Ion | Predicted m/z | Description |
| [M+H]⁺ | 225.1053 | Protonated molecular ion |
| [C₁₁H₁₅ClN₂]⁺ | 225.1053 | Molecular ion |
| [C₅H₃ClNCH₂]⁺ | 126.0111 | Pyridinylmethyl cation |
| [C₆H₁₂N]⁺ | 98.0964 | Piperidinyl cation resulting from alpha-cleavage |
| [M-Cl]⁺ | 190.1284 | Loss of chlorine radical |
Note: The m/z values are calculated for the most abundant isotopes and are predictive.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the various bonds and functional groups.
Interactive Data Table: Predicted FT-IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |
| N-H (piperidine) | 3300 - 3500 | Stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (aliphatic) | 2850 - 3000 | Stretching |
| C=N, C=C (pyridine) | 1400 - 1600 | Ring stretching |
| C-N (piperidine) | 1000 - 1250 | Stretching |
| C-Cl | 600 - 800 | Stretching |
Note: These are general ranges and the exact positions of the peaks can be influenced by the molecular environment. The spectrum of 3-chloropyridine shows characteristic bands in these regions. nist.gov Similarly, spectra for 4-methylpiperidine (B120128) provide reference points for the piperidine moiety. nist.gov
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would yield accurate bond lengths, bond angles, and torsional angles.
While a crystal structure for the title compound is not publicly available, studies on similar 4-substituted piperidine derivatives suggest that the piperidine ring would adopt a chair conformation in the solid state. iucr.orgmdpi.com The bulky 3-chloro-5-pyridinylmethyl substituent would almost certainly occupy an equatorial position to minimize steric interactions. The crystal packing would likely be influenced by intermolecular hydrogen bonding involving the piperidine N-H group and potentially weak interactions involving the chlorine atom and the pyridine ring.
Crystallographic Parameters and Asymmetric Unit Analysis
A crystallographic study of this compound would provide key parameters that define the crystal lattice and the contents of the asymmetric unit. This data is crucial for identifying the compound and understanding its fundamental solid-state structure. An interactive table summarizing these parameters would be presented as follows.
| Parameter | Value |
| Empirical Formula | Data not available |
| Formula Weight | Data not available |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Density (calculated) (g/cm³) | Data not available |
| Absorption Coefficient (mm⁻¹) | Data not available |
| F(000) | Data not available |
The asymmetric unit analysis would describe the smallest unique part of the crystal structure from which the entire crystal is built by symmetry operations. This would specify the number of molecules of this compound present in the asymmetric unit and would note the presence of any co-crystallized solvent molecules.
Conformational Analysis of the Piperidine and Pyridine Moieties in the Crystalline State
Similarly, the planarity of the pyridine ring would be assessed. The relative orientation of the piperidine and pyridine moieties, defined by the torsion angle of the methylene bridge connecting them, would be a key feature of the conformational analysis. This orientation is influenced by both intramolecular forces and the constraints of the crystal packing.
Elucidation of Intermolecular Interactions and Crystal Packing Motifs
The arrangement of molecules within the crystal, known as crystal packing, is governed by a network of intermolecular interactions. A detailed analysis would identify and characterize these non-covalent forces, which could include hydrogen bonds, halogen bonds, and van der Waals interactions.
For this compound, the nitrogen atom of the piperidine ring could act as a hydrogen bond acceptor, while the N-H group (if protonated) would be a hydrogen bond donor. The pyridine nitrogen also presents a potential hydrogen bond acceptor site. The chlorine atom on the pyridine ring could participate in halogen bonding or other dipole-dipole interactions. These interactions would be systematically analyzed to describe the recurring patterns or motifs that dictate how the molecules assemble in the crystalline lattice, forming one-, two-, or three-dimensional networks.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Investigations of Electronic Structure and Energetics
Quantum chemical methods are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. For the specific compound 3-Chloro-5-(piperidin-4-ylmethyl)pyridine, detailed quantum chemical investigations would provide significant insights into its stability, reactivity, and spectroscopic characteristics. However, a thorough review of scientific literature reveals a lack of published studies applying these methods to this particular molecule. The following sections describe the theoretical basis of such investigations and the nature of the data they would yield.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Conformational Preferences
Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves calculating the molecule's electronic energy for different atomic arrangements until the lowest energy conformation is found.
For this compound, DFT calculations would be crucial for understanding its conformational preferences. The molecule possesses flexibility, particularly around the bond connecting the pyridine (B92270) and piperidine (B6355638) rings and the puckering of the piperidine ring itself. A DFT study would identify the most stable conformers and the energy differences between them. This information is vital as the biological activity of a molecule is often dependent on its specific three-dimensional shape.
Table 1: Illustrative Output of DFT Geometry Optimization (Note: The following data is hypothetical and for illustrative purposes only, as no specific studies on this compound are available.)
| Parameter | Value |
|---|---|
| Method | B3LYP |
| Basis Set | 6-31G(d,p) |
| Total Energy (Hartree) | -1250.4567 |
| Dipole Moment (Debye) | 2.85 |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Other Reactivity Descriptors
The electronic and reactive properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability.
An analysis of these orbitals for this compound would pinpoint the regions of the molecule most susceptible to electrophilic and nucleophilic attack. Reactivity descriptors such as electronegativity, chemical hardness, and softness, derived from HOMO and LUMO energies, would further quantify its reactive nature. This information is invaluable for predicting how the molecule might interact with biological targets.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)
Quantum chemical calculations can predict various spectroscopic properties. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can aid in the interpretation of experimental spectra and confirm the molecule's structure. Similarly, the calculation of infrared (IR) vibrational frequencies can help assign the absorption bands observed in an experimental IR spectrum to specific molecular vibrations.
For this compound, predicted NMR and IR spectra would serve as a benchmark for experimental characterization. Discrepancies between predicted and experimental data can reveal specific molecular interactions or environmental effects.
Molecular Dynamics Simulations for Conformational Sampling and Flexibility
While quantum mechanics is excellent for static structures, Molecular Dynamics (MD) simulations are employed to study the movement and flexibility of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule behaves in a simulated environment (e.g., in water).
An MD simulation of this compound would offer a dynamic picture of its conformational landscape. It would show how the piperidine ring flexes and how the orientation between the two rings changes over time. This is particularly important for understanding how the molecule might adapt its shape to fit into a biological receptor's binding site.
In Silico Prediction of Molecular Interactions and Theoretical Binding Modes
In silico techniques are used to predict how a molecule might interact with a biological target, such as a protein. These methods are a cornerstone of modern drug discovery.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). The goal is to find the binding mode with the lowest energy, which is presumed to be the most stable and representative of the actual interaction.
In the absence of specific published docking studies for this compound, one can only speculate on the process. A typical study would involve docking this compound into the active site of a relevant protein target. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues. This information is critical for understanding the basis of its potential biological activity and for designing more potent derivatives.
Table 2: General Outputs of a Molecular Docking Simulation (Note: This table describes the type of data generated in a docking study and is not specific to this compound.)
| Parameter | Description |
|---|---|
| Binding Affinity (kcal/mol) | An estimation of the binding energy between the ligand and the target protein. More negative values indicate stronger binding. |
| Intermolecular Interactions | A list of specific interactions (e.g., hydrogen bonds, pi-pi stacking) and the atoms/residues involved. |
Despite a comprehensive search for scientific literature, no specific computational chemistry or molecular modeling studies detailing the pharmacophore modeling or energy calculations for the compound This compound were found.
This suggests that detailed computational studies as specified in the requested article outline have not been published in the public domain for this particular chemical entity. While research exists for related structures containing piperidine and pyridine moieties, the specific combination and substitution pattern of this compound in the context of computational chemistry and molecular modeling appears to be an unexplored area of research.
Therefore, it is not possible to provide an article with the requested detailed research findings, data tables, and specific analyses for the outlined sections on pharmacophore modeling and energy calculations for this compound.
Chemical Reactivity and Synthetic Transformations of the Chemical Compound
Reactions Involving the Pyridine (B92270) Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile and a base, participating in reactions such as N-oxidation and quaternization.
The nitrogen atom on the pyridine ring can be oxidized to form an N-oxide. This transformation alters the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. The N-O moiety in pyridine N-oxides has a unique functionality, acting as an electron donor and modifying the ring's susceptibility to electrophilic and nucleophilic attack. arkat-usa.org Common oxidizing agents for this purpose include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a catalyst like methyltrioxorhenium (MTO). arkat-usa.orgmdpi.com For 3-substituted pyridines, m-CPBA has been shown to be a highly effective reagent. arkat-usa.org The N-oxidation of alkylpyridines is an industrially significant reaction, though it can present hazards due to the potential decomposition of hydrogen peroxide at elevated temperatures. researchgate.net
Table 1: Common Reagents for Pyridine N-Oxidation
| Oxidizing Agent | Typical Conditions | Reference |
|---|---|---|
| meta-Chloroperoxybenzoic acid (m-CPBA) | Mild conditions, various solvents | arkat-usa.orgmdpi.com |
| Hydrogen Peroxide (H₂O₂) / Acetic Acid | Elevated temperatures | researchgate.net |
As a basic nitrogen heterocycle, the pyridine nitrogen in 3-Chloro-5-(piperidin-4-ylmethyl)pyridine readily reacts with acids to form salts. Furthermore, it can undergo quaternization when treated with electrophiles such as alkyl halides. This reaction involves the alkylation of the nitrogen atom, resulting in the formation of a positively charged pyridinium (B92312) salt. researchgate.net These reactions are typically SN2-type processes. Microwave-assisted methods have been shown to significantly shorten reaction times and improve yields for the quaternization of various pyridine derivatives. researchgate.net
Table 2: Examples of Quaternization Agents for Pyridines
| Reagent | Product Type | Reference |
|---|---|---|
| Methyl Iodide | N-Methylpyridinium salt | researchgate.net |
| Benzyl Bromide | N-Benzylpyridinium salt |
Transformations at the Piperidine (B6355638) Nitrogen Atom
The secondary amine of the piperidine ring is a key site for functionalization, readily undergoing reactions like alkylation, acylation, and the formation of various nitrogen-containing functional groups.
The piperidine nitrogen is nucleophilic and can be easily alkylated using various alkylating agents. nih.gov Reductive amination is a common method, reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. sciencemadness.org Direct N-alkylation can also be achieved with alkyl halides, typically in the presence of a base to neutralize the resulting hydrohalic acid. researchgate.net
N-acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent, to form an amide. google.com This is a robust and widely used transformation in organic synthesis.
Table 3: Common Reagents for Piperidine N-Alkylation and N-Acylation
| Transformation | Reagent Class | Example Reagent | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl Halide | Ethyl Bromide (EtBr) | researchgate.net |
| N-Alkylation | Aldehyde/Ketone + Reducing Agent | Phenylacetaldehyde + NaBH(OAc)₃ | sciencemadness.org |
| N-Acylation | Acyl Chloride | Acetyl Chloride | google.com |
The nucleophilic nature of the piperidine nitrogen allows for the synthesis of a wide array of derivatives.
Amides: Amide bond formation is one of the most fundamental reactions involving the piperidine moiety. This is typically achieved by reacting this compound with a carboxylic acid using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). fishersci.co.uknih.gov Alternatively, more reactive carboxylic acid derivatives like acyl chlorides can be used, often in the presence of a non-nucleophilic base. nih.govresearchgate.net
Sulfonamides: Sulfonamides are readily prepared by reacting the piperidine nitrogen with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base like pyridine or triethylamine. eurjchem.comresearchgate.net This reaction is generally high-yielding and proceeds under mild conditions. eurjchem.com
Ureas: Substituted ureas can be synthesized by treating the piperidine nitrogen with an isocyanate. nih.gov This addition reaction is typically efficient and does not require a catalyst. Another approach involves the reaction with carbamoyl (B1232498) chlorides.
Table 4: Synthetic Routes to Amides, Sulfonamides, and Ureas
| Derivative | Reagent 1 | Reagent 2 | General Conditions | Reference |
|---|---|---|---|---|
| Amide | Carboxylic Acid | Coupling Agent (e.g., HATU, EDC) | Base (e.g., DIPEA), aprotic solvent | fishersci.co.uk |
| Sulfonamide | Sulfonyl Chloride | Base (e.g., Pyridine), DCM | eurjchem.com |
Reactivity of the Chloro-Substituent on the Pyridine Ring
The chlorine atom at the C-3 position of the pyridine ring is the least reactive of the three possible chloropyridine isomers towards nucleophilic aromatic substitution. weimiaobio.comaskfilo.comchegg.com This is because the negative charge in the Meisenheimer intermediate cannot be delocalized onto the ring nitrogen from the meta position. askfilo.comchegg.com However, under forcing conditions or with very strong nucleophiles, substitution can occur.
More significantly, the chloro-substituent is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the 3-chloropyridine (B48278) moiety with a boronic acid or ester. While 3-chloropyridine is known to be less reactive than its 2-chloro and 4-chloro counterparts, successful couplings have been reported using specialized palladium catalysts and ligands, such as those incorporating bulky phosphines. nih.govacs.orgrsc.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a C-N bond, coupling the 3-chloropyridine with a primary or secondary amine. wikipedia.orglibretexts.org This method has become a general and widely used tool for the synthesis of aryl amines, offering a significant advantage over traditional methods. organic-chemistry.orgchemrxiv.org The choice of ligand is crucial for achieving high yields, especially with less reactive aryl chlorides. organic-chemistry.org
Table 5: Palladium-Catalyzed Cross-Coupling Reactions at the Chloro-Substituent
| Reaction Name | Coupling Partner | Catalyst/Ligand System (Examples) | Bond Formed | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / Phosphine Ligand | C-C | nih.govacs.org |
Reactivity and Stereoselective Transformations of the Piperidine Ring and its Substituents
The piperidine ring of this compound is a saturated heterocycle and, as such, its reactivity is distinct from that of the aromatic pyridine ring. The secondary amine of the piperidine is a key site for functionalization, and the methylene (B1212753) bridge and the piperidine ring itself can undergo various transformations.
Oxidation: The piperidine ring is susceptible to oxidation at both the nitrogen and the carbon atoms. Oxidation of the secondary amine can lead to the formation of N-oxides or, under more vigorous conditions, could result in ring-opening. More commonly, oxidation of the carbon atoms adjacent to the nitrogen (the α-carbons) can occur to form lactams (piperidin-2-ones). Various oxidizing agents, including permanganates, chromates, and ruthenium-based catalysts, can be employed for this purpose, although selectivity can be a challenge. Dehydrogenation of the piperidine ring to form the corresponding pyridine is also a possible oxidation pathway, which would lead to a bipyridine derivative.
Reduction: The piperidine ring is already a fully saturated heterocycle, so it is not susceptible to further reduction under typical hydrogenation conditions. However, the pyridine ring can be reduced to a piperidine ring. While this would alter the core structure of the parent molecule, it is a feasible transformation, typically requiring high pressure hydrogenation with catalysts such as rhodium on carbon or Raney nickel. This would result in a bis-piperidine compound.
The following table summarizes potential oxidation and reduction reactions involving the piperidine and pyridine rings of the target compound.
| Reaction Type | Reagent/Catalyst | Product Type |
| Piperidine Oxidation | KMnO₄ or RuO₄ | 2-Oxo-piperidine derivative (lactam) |
| Piperidine Dehydrogenation | Pd/C, high temp. | Bipyridine derivative |
| Pyridine Reduction | H₂, Rh/C or Raney Ni, high pressure | Bis-piperidine derivative |
The existing 4-substituted piperidine in this compound is achiral. However, the piperidine ring provides a scaffold for the stereoselective introduction of new chiral centers, leading to the synthesis of enantiomerically pure or enriched compounds. This can be achieved through various strategies, including the use of chiral auxiliaries, asymmetric catalysis, or substrate-controlled diastereoselective reactions. acs.orgnih.govnih.gov
One approach involves the functionalization of the carbon atoms at the 2- and 6-positions of the piperidine ring. For instance, deprotonation of the N-protected piperidine followed by reaction with an electrophile in the presence of a chiral ligand could lead to the enantioselective introduction of a substituent at the 2-position. nih.gov Alternatively, a diastereoselective approach could be employed where an existing substituent on the piperidine ring directs the stereochemical outcome of a subsequent reaction. acs.orgnih.gov
Another strategy is the use of a chiral auxiliary attached to the piperidine nitrogen. This auxiliary can direct the stereoselective addition of a nucleophile or an electrophile to the piperidine ring, after which the auxiliary can be removed. researchgate.net For example, the formation of a chiral enamine from the N-protected piperidin-4-one (obtainable from the target molecule) and its subsequent diastereoselective alkylation could introduce a new stereocenter.
The table below outlines some methods for the stereoselective introduction of chirality to the piperidine ring.
| Method | Approach | Potential Transformation |
| Asymmetric Deprotonation-Alkylation | Use of a chiral base or ligand to deprotonate the 2-position of an N-protected piperidine, followed by trapping with an electrophile. | Enantioselective introduction of a substituent at the 2-position. |
| Chiral Auxiliary Control | Attachment of a chiral auxiliary to the piperidine nitrogen to direct a subsequent stereoselective reaction. | Diastereoselective functionalization of the piperidine ring. |
| Substrate-Controlled Diastereoselection | A substituent on the piperidine ring directs the stereochemistry of a subsequent reaction, such as a reduction or alkylation. | Formation of a new stereocenter with a defined relationship to the existing substituent. |
| Rhodium-Catalyzed C-H Insertion | Reaction of an N-protected piperidine with a donor/acceptor carbene in the presence of a chiral rhodium catalyst. nih.govnih.gov | Site-selective and stereoselective introduction of a functionalized substituent. |
Applications in Scaffold Development and Analog Design
Design Principles for Novel Derivatives Incorporating the 3-Chloro-5-(piperidin-4-ylmethyl)pyridine Core
The design of novel derivatives based on the this compound core is guided by several key principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. nih.gov The core structure itself presents distinct regions for chemical modification: the pyridine (B92270) ring, the piperidine (B6355638) ring, and the methylene (B1212753) linker.
Piperidine Ring Modifications: The piperidine moiety offers a non-aromatic, flexible component that can be modified to improve physicochemical properties such as solubility and metabolic stability. The nitrogen atom of the piperidine can be functionalized with various substituents to explore different chemical spaces and interactions with target proteins. The stereochemistry of substituents on the piperidine ring can also be critical for biological activity.
A central design principle involves the introduction of polar functional groups to enhance aqueous solubility and bioavailability. For instance, the addition of a hydroxyl group to the piperidine ring has been shown to improve the oral bioavailability of related compounds. nih.gov Furthermore, computational modeling and structure-based drug design are often employed to guide the rational design of derivatives with improved affinity and selectivity for their intended biological targets.
Structure-Activity Relationship (SAR) Studies: Elucidating Structural Determinants of Molecular Interactions and Biological Activity
Structure-activity relationship (SAR) studies are instrumental in understanding how chemical modifications to the this compound scaffold affect its biological activity. These studies systematically alter different parts of the molecule and assess the impact on potency, selectivity, and other pharmacological parameters.
For pyridine derivatives, the nature and position of substituents have a profound impact on their biological effects. For instance, the presence of electron-withdrawing or electron-donating groups on the pyridine ring can significantly alter the molecule's electronic distribution and, consequently, its binding affinity to a target. mdpi.com Studies on related pyridine-containing compounds have shown that substitutions at different positions can lead to significant variations in activity. nih.gov
In the context of the piperidine moiety, SAR studies often explore the impact of N-alkylation and substitution on the ring. For example, in a series of piperidine-linked pyridine analogues developed as HIV-1 reverse transcriptase inhibitors, the substituents on the piperidine nitrogen were found to be critical for antiviral potency. nih.gov The size and nature of these substituents can influence interactions with specific pockets within the enzyme's active site.
The following table summarizes hypothetical SAR data for derivatives of this compound, illustrating how modifications might influence biological activity against a generic kinase target.
| Derivative | Modification on Pyridine Ring | Modification on Piperidine Ring | Linker Modification | Hypothetical IC50 (nM) |
| Parent | 3-Chloro | Unsubstituted | -CH2- | 500 |
| Analog 1 | 3-Fluoro | Unsubstituted | -CH2- | 750 |
| Analog 2 | 3-Chloro | N-Methyl | -CH2- | 250 |
| Analog 3 | 3-Chloro | N-Ethyl | -CH2- | 400 |
| Analog 4 | 3-Chloro | 4-Hydroxy | -CH2- | 150 |
| Analog 5 | 3-Chloro | Unsubstituted | -CH(CH3)- | 600 |
This hypothetical data illustrates that substitution on the piperidine nitrogen with a methyl group (Analog 2) or the introduction of a hydroxyl group (Analog 4) could enhance potency. Conversely, changing the chloro group to a fluoro group (Analog 1) or adding a methyl group to the linker (Analog 5) might decrease activity.
Role as a Privileged Scaffold in Heterocyclic Chemistry for Library Synthesis
The this compound structure can be considered a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The combination of a heteroaromatic pyridine ring and a saturated piperidine ring provides a three-dimensional structure with diverse chemical handles for functionalization, making it an ideal starting point for the creation of compound libraries for high-throughput screening. nih.gov
The pyridine moiety is a common feature in many FDA-approved drugs and is known for its ability to engage in various non-covalent interactions, including hydrogen bonding and pi-stacking. nih.gov The piperidine ring, also prevalent in pharmaceuticals, provides a flexible and synthetically tractable core that can be readily modified to optimize pharmacokinetic properties. arizona.edu
The modular nature of the this compound scaffold, with its distinct pyridine and piperidine components connected by a linker, allows for the systematic and independent modification of each part. This facilitates the generation of a diverse library of analogs, each with a unique substitution pattern, thereby increasing the probability of identifying compounds with desired biological activities against a range of targets.
Methodologies for High-Throughput Synthesis of Analog Libraries Based on the Core Structure
The efficient generation of analog libraries based on the this compound core is crucial for exploring the chemical space around this scaffold. High-throughput synthesis (HTS) methodologies, often employing parallel synthesis techniques, are utilized to rapidly produce a large number of derivatives.
One common approach involves a divergent synthetic strategy starting from a common intermediate. For instance, a protected form of 4-(aminomethyl)piperidine (B1205859) can be coupled with a suitable 3-chloro-5-substituted pyridine derivative. The protecting group on the piperidine nitrogen can then be removed, and a variety of substituents can be introduced in a parallel fashion using reactions such as reductive amination, acylation, or sulfonation.
The following table outlines a general synthetic scheme that could be adapted for the high-throughput synthesis of analogs:
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | Nucleophilic Aromatic Substitution | 3,5-dichloropyridine, 4-(aminomethyl)piperidine (N-Boc protected) | Formation of the core pyridine-piperidine linkage |
| 2 | Deprotection | Trifluoroacetic acid (TFA) or HCl in dioxane | Removal of the Boc protecting group from the piperidine nitrogen |
| 3 | Parallel Amination/Acylation | A library of aldehydes/ketones with a reducing agent (e.g., sodium triacetoxyborohydride) OR a library of acyl chlorides/sulfonyl chlorides with a base | Introduction of diverse substituents on the piperidine nitrogen |
This approach allows for the creation of a large matrix of compounds where one axis represents variations on the pyridine ring (if starting with different 3-chloro-5-substituted pyridines) and the other axis represents the diversity of substituents on the piperidine nitrogen. Modern purification techniques, such as mass-directed automated preparative HPLC, are then used to isolate the individual compounds in sufficient purity for biological screening.
Future Research Directions and Emerging Methodologies
Development of More Efficient, Sustainable, and Scalable Synthetic Routes for the Chemical Compound
The synthesis of pyridine (B92270) and piperidine (B6355638) derivatives is an area of intense research, with a growing emphasis on green chemistry principles to reduce environmental impact and improve cost-effectiveness. chemistryjournals.netnih.gov Future efforts for synthesizing 3-Chloro-5-(piperidin-4-ylmethyl)pyridine will likely move away from traditional, multi-step batch processes towards more streamlined and sustainable methodologies.
Key areas of development include:
Green Solvents and Catalysts: Research is expected to focus on replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids. chemistryjournals.net The development and application of reusable, non-toxic catalysts, potentially based on earth-abundant metals or biocatalysts, will be crucial for minimizing waste. nih.gov
Atom Economy and One-Pot Reactions: Synthetic strategies that maximize the incorporation of starting materials into the final product (high atom economy) are a priority. chemistryjournals.net Multicomponent, one-pot reactions, where multiple synthetic steps are carried out in a single reactor without isolating intermediates, can significantly reduce solvent usage, energy consumption, and waste generation. nih.govsciencescholar.us
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, higher efficiency, and easier scalability. researchgate.net The application of flow chemistry to the synthesis of this compound could lead to a more rapid and scalable production process, as has been demonstrated for related intermediates. researchgate.net
Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes compared to conventional heating. nih.gov This technique is a promising avenue for optimizing key steps in the synthesis of the target compound.
| Metric | Traditional Synthesis Approach | Potential Future (Green) Approach | Anticipated Benefits |
|---|---|---|---|
| Solvents | Volatile, toxic organic solvents (e.g., Dichloromethane, Toluene) | Water, ionic liquids, supercritical fluids, or solvent-free conditions chemistryjournals.netnih.gov | Reduced environmental pollution and health risks |
| Catalysis | Homogeneous, stoichiometric Lewis acids or precious metal catalysts | Heterogeneous, recyclable catalysts; biocatalysis nih.gov | Reduced cost, simplified purification, less metal waste |
| Process | Multi-step batch processing with intermediate isolation | One-pot multicomponent reactions; continuous flow chemistry sciencescholar.usresearchgate.net | Increased efficiency, reduced waste, enhanced safety and scalability |
| Energy | Conventional heating over long reaction times | Microwave-assisted synthesis, reactions at ambient temperature nih.gov | Reduced energy consumption and faster reaction times |
Application of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring and Mechanistic Studies
A deeper understanding of reaction kinetics, pathways, and the formation of transient intermediates is essential for optimizing synthetic routes. In-situ spectroscopic techniques, which allow for real-time analysis of a reaction mixture without sample extraction, are powerful tools for gaining these insights. spectroscopyonline.comyoutube.com
Future research will likely employ these methods to study the synthesis of this compound:
FT-IR and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the concentration changes of reactants, products, and intermediates by tracking their characteristic functional group vibrations. longdom.orgspectroscopyonline.com They are non-destructive and can be implemented using fiber-optic probes, making them ideal for real-time monitoring of reactions in either batch or flow reactors. spectroscopyonline.com
NMR Spectroscopy: In-situ Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, making it an unparalleled tool for identifying unknown intermediates and elucidating complex reaction mechanisms. nih.gov Though traditionally slower, advancements in instrumentation and data processing are making NMR more suitable for monitoring reactions as they occur. nih.gov
The data gathered from these techniques can be used to build accurate kinetic models, identify reaction bottlenecks, and optimize conditions (e.g., temperature, pressure, catalyst loading) for improved yield and purity. youtube.com
| Technique | Information Provided | Potential Application in Synthesis of this compound |
|---|---|---|
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Real-time concentration of functional groups spectroscopyonline.com | Monitoring key bond formations (e.g., C-N coupling) and consumption of starting materials. |
| Raman Spectroscopy | Vibrational modes, complementary to IR, good for aqueous media longdom.org | Tracking changes in the pyridine ring structure and C-Cl bond during substitution reactions. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed molecular structure and quantification of species nih.gov | Unambiguous identification of intermediates and byproducts, providing deep mechanistic insight. |
Integration of Artificial Intelligence and Machine Learning in the Design and Prediction of Novel Derivatives
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design-synthesis-test cycle. nih.govnih.gov These computational tools can be applied to the this compound scaffold to explore a vast chemical space and identify novel derivatives with desired properties.
Emerging applications in this area include:
Predictive Modeling: ML models can be trained on existing chemical data to predict the physicochemical properties, bioactivity, and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles of hypothetical derivatives. nih.govnih.gov This allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources.
De Novo Design: Generative AI models can design entirely new molecules based on a set of desired parameters. mdpi.com By using the this compound core as a starting point, these algorithms could generate novel structures with potentially enhanced activity or improved properties.
Synthesis Prediction: AI tools are being developed to predict viable synthetic routes for novel compounds. This can help chemists overcome synthetic challenges and devise more efficient pathways to target molecules. nih.gov
| AI/ML Application | Description | Relevance to this compound Derivatives |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | ML models that correlate chemical structure with biological activity. nih.gov | Predicting the biological activity of new derivatives against specific targets. |
| ADMET Prediction | Computational models to forecast pharmacokinetic and toxicity profiles. nih.govnih.gov | Filtering out compounds likely to have poor drug-like properties before synthesis. |
| Generative Models | Algorithms that create novel molecular structures based on learned chemical rules. mdpi.com | Exploring new chemical space around the core scaffold to discover innovative compounds. |
| Retrosynthesis Prediction | AI that suggests possible synthetic pathways for a target molecule. | Assisting chemists in planning the synthesis of novel, complex derivatives. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations of the this compound Core
The functional groups present in this compound—a halogenated pyridine ring and a secondary amine within the piperidine moiety—offer multiple handles for chemical modification. Future research will likely focus on exploring novel reactions to expand the structural diversity of its derivatives.
Potential areas for exploration include:
Cross-Coupling Reactions: The chloro-substituent on the pyridine ring is a prime site for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). While common for pyridines, exploring their application to this specific, sterically demanding substrate could yield novel carbon-carbon and carbon-heteroatom bond formations, leading to a wide array of new analogues. nih.gov
C-H Activation: Direct functionalization of the C-H bonds on the pyridine or piperidine rings is a powerful strategy for modifying the core structure in a step-economic fashion. Investigating regioselective C-H activation could provide access to derivatives that are difficult to synthesize using traditional methods.
Piperidine Ring Transformations: Beyond simple N-alkylation or N-acylation, exploring more complex transformations such as ring-opening, ring-expansion, or derivatization at the piperidine's carbon skeleton could lead to fundamentally new scaffolds.
Photoredox and Electrocatalysis: These modern synthetic methods enable unique chemical transformations under mild conditions. Applying them to the this compound core could uncover unprecedented reactivity patterns and allow for the synthesis of previously inaccessible molecules.
Systematic investigation into these areas will be crucial for fully exploiting the synthetic potential of the this compound scaffold and generating new chemical entities for a range of applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
